molecular formula C12H16FNO2 B13135694 Benzoicacid,4-(1-aminopentyl)-3-fluoro-

Benzoicacid,4-(1-aminopentyl)-3-fluoro-

Cat. No.: B13135694
M. Wt: 225.26 g/mol
InChI Key: AWQMPMMZKRXRMR-UHFFFAOYSA-N
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Description

Benzoicacid,4-(1-aminopentyl)-3-fluoro- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 1-aminopentyl group and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-(1-aminopentyl)-3-fluoro- typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid, which is then subjected to nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The final step involves the alkylation of the amino group with a pentyl halide to introduce the 1-aminopentyl group.

Industrial Production Methods

Industrial production of Benzoicacid,4-(1-aminopentyl)-3-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,4-(1-aminopentyl)-3-fluoro- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Benzoicacid,4-(1-aminopentyl)-3-fluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzoicacid,4-(1-aminopentyl)-3-fluoro- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoicacid,4-(1-aminopentyl)-: Similar structure but lacks the fluorine atom.

    Benzoicacid,4-(1-aminopropyl)-3-fluoro-: Similar structure but with a shorter alkyl chain.

    Benzoicacid,4-(1-aminohexyl)-3-fluoro-: Similar structure but with a longer alkyl chain.

Uniqueness

Benzoicacid,4-(1-aminopentyl)-3-fluoro- is unique due to the presence of both the 1-aminopentyl group and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the 1-aminopentyl group provides specific interactions with biological targets.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

4-(1-aminopentyl)-3-fluorobenzoic acid

InChI

InChI=1S/C12H16FNO2/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,11H,2-4,14H2,1H3,(H,15,16)

InChI Key

AWQMPMMZKRXRMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)C(=O)O)F)N

Origin of Product

United States

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